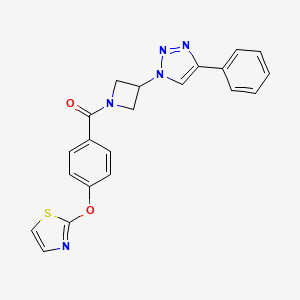![molecular formula C26H23NO4 B2996469 9-(4-methoxyphenethyl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one CAS No. 929440-82-4](/img/structure/B2996469.png)
9-(4-methoxyphenethyl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, likely involves an oxazine ring substituted with phenethyl and phenyl groups. The “4-methoxyphenethyl” suggests a phenethyl group (a benzene ring attached to an ethyl group) with a methoxy group (O-CH3) at the 4-position of the benzene ring .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics like melting point, boiling point, solubility, and reactivity. These properties are determined by the compound’s molecular structure. For this specific compound, such information isn’t available in the resources I have .Scientific Research Applications
Synthesis and Transformation
Compounds with related structures have been synthesized and transformed into various derivatives, demonstrating the versatility of these chemical frameworks in organic synthesis. For example, the synthesis of 1-methoxy-1H-phenanthro[9,10-c][1,2]oxazine and its transformation into triphenylene-o-dicarboxylic derivatives show the potential for creating complex molecular structures from simpler oxazine bases (Nicolaides et al., 1996).
Pharmacological Activities
Research on pyrano[2,3-d]pyrimidine and pyrano[2,3-d]pyrimidine-5-one derivatives, which are related to the query compound, indicates that these molecules might possess significant chemical and pharmacological activities, including antioxidant and anticancer properties (Mahmoud et al., 2017).
Photochemical Properties
The photochromism of bichromophoric oxazines has been studied, indicating that certain structural modifications can profoundly affect the photochemical properties of these compounds. Such research underscores the potential of oxazine derivatives in developing photoresponsive materials (Deniz et al., 2009).
Advanced Materials
The synthesis and characterization of a new benzoxazine monomer with a photodimerizable coumarin group highlight the potential of oxazine derivatives in creating thermally curable materials with unique properties, such as photodimerization and thermal ring-opening reactions (Kiskan & Yagcı, 2007).
Crystal Structure Analysis
Studies on the crystal structures of compounds related to the query compound provide insights into their molecular conformations and the impact of different substituents on their overall structure. This information is crucial for understanding the reactivity and interactions of such compounds (Wang et al., 2011).
Mechanism of Action
Target of Action
Similar compounds have been found to target glioma cells . The compound’s potency against these cells is increased compared to temozolomide (TMZ), a standard treatment for glioblastoma multiforme (GBM) .
Mode of Action
Tmz, a compound with a similar structure, elicits its mechanism of action through the methylation of guanine, causing subsequent mismatch with thymine during replication . This leads to the initiation of futile cycles of insertion and deletion of thymine by mismatch repair (MMR) proteins, which persists until the replication fork collapses, inducing fatal double-stranded breaks .
Biochemical Pathways
Tmz, a similar compound, is known to affect the dna repair pathway .
Pharmacokinetics
Tmz, a similar compound, is known for its lipophilic nature that allows efficient penetration of the blood-brain barrier compared to other alkylating agents .
Result of Action
Tmz, a similar compound, is known to induce fatal double-stranded breaks in dna, leading to cell death .
Safety and Hazards
Future Directions
properties
IUPAC Name |
9-[2-(4-methoxyphenyl)ethyl]-3-phenyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO4/c1-29-20-9-7-18(8-10-20)13-14-27-15-22-24(31-17-27)12-11-21-25(28)23(16-30-26(21)22)19-5-3-2-4-6-19/h2-12,16H,13-15,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMXLHPOBDDAMIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCN2CC3=C(C=CC4=C3OC=C(C4=O)C5=CC=CC=C5)OC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-(4-methoxyphenethyl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-chloro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-sulfonamide](/img/structure/B2996387.png)
![{5,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}methanamine dihydrochloride](/img/structure/B2996388.png)

![6-Fluoro-3-(4-fluorophenyl)sulfonyl-1-[(4-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2996390.png)
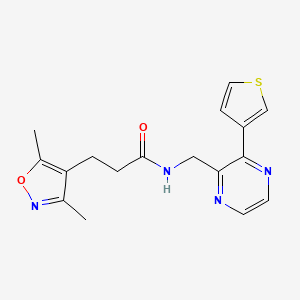
![N-(2,4-difluorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2996392.png)
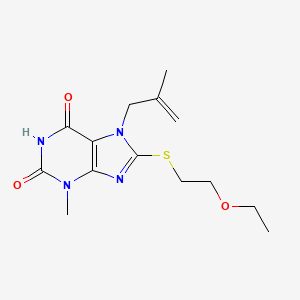
![2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)acetamide](/img/structure/B2996394.png)

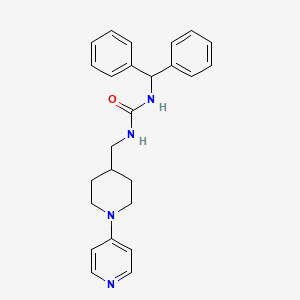
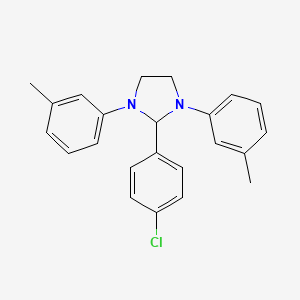
![4-[(3-Sec-butyl-4-methoxyphenyl)sulfonyl]morpholine](/img/structure/B2996401.png)
![2-[methyl(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2996403.png)
